[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide
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Overview
Description
[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide is a complex organic compound with the molecular formula C26H55N2O5S+. It is also known by the synonym Stearamidopropyl hydroxysultaine . This compound is notable for its surfactant properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine. This intermediate is then reacted with 1,3-propanesultone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide is used as a surfactant in various formulations, including detergents and emulsifiers .
Biology
In biological research, this compound is utilized for its ability to disrupt cell membranes, making it useful in cell lysis protocols and the extraction of cellular components .
Medicine
In medicine, it is explored for its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules .
Industry
Industrially, it is used in the formulation of personal care products such as shampoos and conditioners, where it acts as a conditioning agent and stabilizer .
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to insert into the membrane, disrupting its integrity and leading to cell lysis. This property is exploited in various applications, from cell biology to drug delivery .
Comparison with Similar Compounds
Similar Compounds
Stearamidopropyl dimethylamine: A precursor in the synthesis of the target compound.
Lauramidopropyl hydroxysultaine: Similar in structure but with a shorter alkyl chain.
Cocamidopropyl hydroxysultaine: Another similar compound with a different alkyl chain length.
Uniqueness
The uniqueness of [2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide lies in its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in applications requiring strong emulsifying and conditioning effects .
Properties
CAS No. |
63663-12-7 |
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Molecular Formula |
C26H56N2O6S |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
(2-hydroxy-3-sulfopropyl)-dimethyl-[3-(octadecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C26H54N2O5S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26(30)27-21-19-22-28(2,3)23-25(29)24-34(31,32)33;/h25,29H,4-24H2,1-3H3,(H-,27,30,31,32,33);1H2 |
InChI Key |
DHSOKKDZLWXILH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-] |
Origin of Product |
United States |
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